3-Bromo-2-chloro-5-fluoropyridine
Overview
Description
3-Bromo-2-chloro-5-fluoropyridine is a halogenated pyridine derivative. It is a white or off-white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . The presence of bromine, chlorine, and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-chloro-5-fluoropyridine involves the halogenation of pyridine derivatives. For instance, 5-bromo-3-fluoro-2-hydroxypyridine can be treated with phosphorus oxychloride at elevated temperatures (around 150°C) to yield the desired product . The reaction mixture is then quenched with ice, and the pH is adjusted using potassium carbonate. The product is extracted using dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the final compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Halogen Exchange: The fluorine atom can be replaced by other halogens using suitable reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate and solvents like toluene or ethanol, are employed.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
3-Bromo-2-chloro-5-fluoropyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: This compound is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluoropyridine depends on its application. In nucleophilic substitution reactions, the electron-withdrawing effects of the halogen atoms facilitate the departure of leaving groups, allowing nucleophiles to attack the pyridine ring. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products .
Comparison with Similar Compounds
- 3-Bromo-2-fluoropyridine
- 2-Chloro-5-bromopyridine
- 2-Chloro-3-fluoropyridine
Comparison: 3-Bromo-2-chloro-5-fluoropyridine is unique due to the presence of three different halogens on the pyridine ring, which provides a versatile platform for various chemical transformations. Compared to its analogs, this compound offers a broader range of reactivity and selectivity in organic synthesis .
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUUDYHEWVWETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654063 | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-36-4 | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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